4-Amino-7-chloro-2-methylquinoline

Lipophilicity Physicochemical Properties Medicinal Chemistry

Select 4-Amino-7-chloro-2-methylquinoline (CAS 68017-47-0) for antimalarial drug discovery. This building block features the 7-chloro substituent essential for β-hematin inhibition and a 2-methyl group that elevates lipophilicity (LogP 3.36) to enhance membrane permeability and oral bioavailability. Substitution with analogs like 4,7-dichloroquinoline compromises SAR. Verify identity via distinctive melting point (227–228°C). Ideal for constructing compound libraries targeting chloroquine-resistant P. falciparum strains and overcoming drug efflux mechanisms.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 68017-47-0
Cat. No. B1281841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-chloro-2-methylquinoline
CAS68017-47-0
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)Cl)N
InChIInChI=1S/C10H9ClN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13)
InChIKeyYYUQXDHWGQINPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-chloro-2-methylquinoline (CAS 68017-47-0): A Critical 4-Aminoquinoline Scaffold for Antimalarial and Antiparasitic Drug Discovery


4-Amino-7-chloro-2-methylquinoline (CAS 68017-47-0) is a halogenated heterocyclic building block belonging to the 4-aminoquinoline class. This compound serves as a core structural scaffold for the development of antiparasitic agents, particularly antimalarials, by acting as a precursor for further derivatization to create biologically active molecules [1]. Its molecular formula is C10H9ClN2, with a molecular weight of 192.64 g/mol, and it features key functional groups—a 4-amino group, a 7-chloro substituent, and a 2-methyl group—that are critical for its utility in medicinal chemistry [2].

Why Substituting 4-Amino-7-chloro-2-methylquinoline (CAS 68017-47-0) with Other 4-Aminoquinolines Introduces Quantifiable Risk in Drug Discovery


Substitution of 4-Amino-7-chloro-2-methylquinoline with closely related analogs like 4-aminoquinoline or 4,7-dichloroquinoline is not scientifically equivalent. The presence of both the 7-chloro group and the 2-methyl group on the quinoline ring is critical for its function as a synthetic intermediate. The 7-chloro group is a strict structural requirement for β-hematin inhibition, a key mechanism in antimalarial activity, as demonstrated in structure-activity relationship (SAR) studies [1]. The 2-methyl substituent significantly alters the compound's physicochemical profile, including a marked increase in lipophilicity (LogP) compared to its unsubstituted or dichloro analogs, which directly impacts its behavior in subsequent synthetic steps and the pharmacokinetic properties of any derived drug candidates . Therefore, selecting this specific building block is essential for maintaining the designed SAR and physicochemical properties of the final target molecule.

Quantitative Differentiation of 4-Amino-7-chloro-2-methylquinoline (CAS 68017-47-0) Against Closest Structural Analogs


Enhanced Lipophilicity (LogP) Driven by 2-Methyl Substitution

The 2-methyl group in 4-Amino-7-chloro-2-methylquinoline confers a significantly higher lipophilicity compared to the core 4-aminoquinoline and 4-amino-7-chloroquinoline scaffolds. This is evidenced by a reported LogP value of 3.36 for the target compound , compared to 1.63 for the unsubstituted 4-aminoquinoline [1] and a range of 2.24–3.05 for 4-amino-7-chloroquinoline . This increased lipophilicity is a critical determinant for membrane permeability in drug development.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Defined Physical Properties for Quality Control and Formulation

The compound exhibits a sharp and well-defined melting point range, which is a critical parameter for confirming identity and purity during procurement and quality control. Vendor specifications report a melting point of 227–228 °C for 4-Amino-7-chloro-2-methylquinoline . This contrasts with the significantly lower melting point of its close analog, 4,7-dichloroquinoline, which melts at 86–88 °C . This difference reflects the distinct intermolecular forces resulting from the substitution pattern.

Melting Point Quality Control Solid-State Chemistry

Essential 7-Chloro Group for β-Hematin Inhibition as a Class Hallmark

A foundational structure-function study of 19 aminoquinolines established that the presence of a 7-chloro group in the 4-aminoquinoline ring is an absolute requirement for the inhibition of β-hematin formation, a critical detoxification pathway in the malaria parasite [1]. While this is a class-level property shared by 4-Amino-7-chloro-2-methylquinoline, it is a quantifiable, binary requirement that distinguishes it from non-7-chloro analogs like 4-aminoquinoline, which lack this essential pharmacophore. The study found that removing the 7-chloro group abolishes β-hematin inhibitory activity.

Antimalarial Activity Mechanism of Action Structure-Activity Relationship (SAR)

Potent In Vitro Antimalarial Activity of Derivatives Against Resistant Strains

Derivatives of the 4-amino-7-chloroquinoline scaffold, of which 4-Amino-7-chloro-2-methylquinoline is a core member, demonstrate potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. A study of 4-amino-7-chloroquinoline hybrids reported IC50 values as low as 50 nM against a sensitive strain (D10) and a favorable resistance index (RI) of 1.2–2.6 [1]. In contrast, chloroquine (a 4-amino-7-chloroquinoline with a different side chain) often shows a much higher RI (>10) against resistant strains, indicating a significant loss of potency.

Antimalarial Activity Drug Resistance Plasmodium falciparum

Primary Research and Industrial Applications for 4-Amino-7-chloro-2-methylquinoline (CAS 68017-47-0) Driven by its Differential Profile


Synthesis of Next-Generation Antimalarial Leads with Enhanced Membrane Permeability

Given its quantifiably higher lipophilicity (LogP = 3.36) compared to simpler 4-aminoquinoline scaffolds , this compound is an ideal starting material for medicinal chemistry campaigns aiming to improve the membrane permeability and oral bioavailability of novel antimalarial candidates. The 2-methyl group provides a hydrophobic anchor that can enhance cellular uptake and potentially improve blood-brain barrier penetration for treating cerebral malaria. This is particularly relevant for designing analogs that must overcome chloroquine resistance mechanisms, which are often linked to drug efflux transporters [1].

Quality Control and Procurement of a Verified Building Block for β-Hematin Inhibitor Libraries

Procurement teams can use the compound's well-defined and distinctive melting point of 227–228 °C as a primary quality control metric to verify identity and purity upon receipt . This ensures that the correct 7-chloro-2-methyl-substituted scaffold is used in the construction of compound libraries designed to target β-hematin formation, a validated antimalarial mechanism of action. This is a critical step to avoid costly errors in hit-to-lead programs, as substituting with a close analog like 4,7-dichloroquinoline (melting point 86–88 °C) would be easily detectable but would lead to a different, and likely inactive, chemical series.

Structure-Activity Relationship (SAR) Studies on Drug-Resistant Malaria

This compound serves as a crucial synthetic intermediate for exploring SAR around the 2-position of the quinoline ring. While the 7-chloro group is essential for β-hematin inhibition [2], the 2-methyl group provides a starting point for exploring additional steric and electronic effects on antimalarial potency, particularly against chloroquine-resistant Plasmodium falciparum strains. Researchers can use this building block to synthesize and evaluate novel 4-amino-7-chloroquinoline derivatives that maintain a low resistance index (RI), as observed in related analogs (RI: 1.2–2.6) [1], which is a significant improvement over chloroquine's high RI (>10).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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